Docosyl acetate

描述

This compound has been reported in Paronychia kapela with data available.

属性

IUPAC Name |

docosyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-24(2)25/h3-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYRDXDPCQRJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231613 | |

| Record name | 1-Docosanol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-26-4 | |

| Record name | 1-Docosanol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Docosanol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Defining Docosyl Acetate: Structural Context and Nomenclature

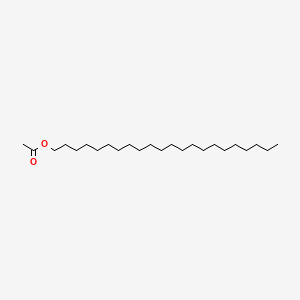

Docosyl acetate (B1210297) is chemically defined as the acetate ester of docosanol, a 22-carbon saturated fatty alcohol. nih.gov Its structure consists of a long 22-carbon alkyl chain (the docosyl group) attached to an acetate group through an ester linkage. nih.gov The molecular formula for docosyl acetate is C24H48O2. nih.gov

According to IUPAC nomenclature, the compound is named this compound. nih.gov It is also known by several synonyms, including behenyl acetate, 1-docosanol (B1670855) acetate, and acetic acid behenyl ester. nih.gov The presence of the long, nonpolar docosyl chain and the polar acetate group gives the molecule amphiphilic properties, influencing its physical and chemical behavior.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C24H48O2 | PubChem |

| Molecular Weight | 368.6 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 822-26-4 | PubChem |

| Appearance | Waxy solid (predicted) | |

| Melting Point | ||

| Boiling Point | ||

| Solubility | Insoluble in water; soluble in organic solvents |

A common method for the synthesis of long-chain acetate esters like this compound is through the esterification of the corresponding long-chain alcohol (in this case, docosanol) with acetic acid or its derivatives, such as acetic anhydride (B1165640) or acetyl chloride. This reaction is typically catalyzed by an acid.

Significance of Long Chain Acetate Esters in Chemical Biology and Materials Science

Long-chain acetate (B1210297) esters, as a class of compounds, hold considerable significance in both chemical biology and materials science due to their unique physical and chemical properties derived from their molecular structure.

In the realm of chemical biology , these esters are recognized for their roles as components of natural products and their potential in drug delivery systems. For instance, various long-chain esters function as pheromones in insects, mediating communication for mating and aggregation. nih.govnih.govjournals.co.za Research into these compounds is crucial for developing environmentally benign pest control strategies. dpird.wa.gov.au The lipophilic nature of the long alkyl chain allows these molecules to interact with and traverse biological membranes, a property that is being explored for the development of prodrugs and novel drug delivery vehicles to enhance the lymphatic transport and bioavailability of certain therapeutic agents. nih.govresearchgate.net

In materials science , the long alkyl chains of these esters impart properties that are valuable for a range of applications. They are investigated as plasticizers, lubricants, and components in the formulation of polymers and coatings. nih.gov The incorporation of long-chain esters into polymer matrices can modify their mechanical properties, such as flexibility and impact strength. acs.org Furthermore, long-chain esters are being explored as phase change materials (PCMs) for thermal energy storage. mdpi.comgoogle.comnih.govrsc.org Their ability to absorb and release large amounts of latent heat during melting and solidification transitions makes them attractive for applications in solar energy storage, smart textiles, and thermal regulation of buildings and electronics.

Overview of Academic Research Trajectories for Docosyl Acetate

Phytochemical Discovery and Distribution of this compound

The identification and study of this compound in various organisms have provided valuable insights into its role in biological systems.

Identification in Specific Botanical Species (e.g., Paronychia kapela)

This compound has been specifically identified as a component of Paronychia kapela, a flowering plant belonging to the carnation family. nih.gov The presence of this long-chain ester in the plant's chemical profile highlights the diversity of lipid metabolism in the botanical world. The identification of such compounds is typically achieved through analytical techniques like gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual volatile and semi-volatile compounds within a complex mixture. nih.gov

Comparative Analysis of Alkyl Acetate Profiles Across Biological Kingdoms

Alkyl acetates, the class of compounds to which this compound belongs, are widespread in nature, serving various functions from pheromones in insects to flavor and aroma constituents in fruits. nih.govchemicalbook.comthegoodscentscompany.com A comparative analysis reveals distinct profiles across different biological kingdoms, reflecting the diverse evolutionary pressures and metabolic capabilities of these organisms.

In the plant kingdom, the composition of alkyl acetates can vary significantly between species and even different parts of the same plant. ijrar.comcabidigitallibrary.orgmdpi.com For instance, while this compound is found in Paronychia kapela, other plants may produce a different array of acetate esters. nih.govijrar.com This diversity is influenced by factors such as the plant's genetics, developmental stage, and environmental conditions.

In the microbial kingdom, particularly in yeasts and bacteria, the production of acetate esters is a common feature of their metabolism, often contributing to the characteristic flavors and aromas of fermented foods and beverages. nih.govconicet.gov.ar The specific types and quantities of esters produced are highly dependent on the microbial species and the fermentation conditions. nih.gov

The animal kingdom also utilizes alkyl acetates for chemical communication. Many insects, for example, employ specific acetate esters as sex pheromones to attract mates. researchgate.netresearchgate.net The composition of these pheromone blends is often highly specific to a particular species, ensuring reproductive isolation.

The following table provides a comparative overview of the occurrence of different alkyl acetates across biological kingdoms.

| Alkyl Acetate | Biological Kingdom | Organism Example(s) | Primary Function/Significance |

| This compound | Plantae | Paronychia kapela | Component of plant waxes/cuticle nih.gov |

| Dodecyl Acetate (Lauryl Acetate) | Plantae, Animalia | Mandragora autumnalis, Citrus iyo, various insects | Plant volatile, insect pheromone nih.govchemicalbook.comthegoodscentscompany.comresearchgate.netncats.io |

| Isoamyl Acetate | Fungi, Plantae | Saccharomyces cerevisiae (yeast), Banana fruit | Fermentation byproduct (banana aroma) mdpi.com |

| Ethyl Acetate | Fungi, Plantae | Saccharomyces cerevisiae, various fruits | Fermentation byproduct, fruit aroma mdpi.comuco.es |

Enzymatic Mechanisms in Long-Chain Acetate Biogenesis

The formation of this compound and other long-chain acetate esters is a result of specific enzymatic reactions that link fatty acid and acetyl-CoA metabolism.

Investigating Acetyl-CoA Metabolic Fluxes in Producing Organisms

The biosynthesis of acetate esters is intrinsically linked to the availability of acetyl-coenzyme A (acetyl-CoA), a central molecule in cellular metabolism. mdpi.comnih.gov Acetyl-CoA serves as the donor of the acetyl group in the esterification reaction. mdpi.comontosight.ai Therefore, the metabolic fluxes that govern the production and consumption of acetyl-CoA are critical in determining the rate of acetate ester synthesis. capes.gov.brtandfonline.com

In many organisms, acetyl-CoA is generated from the breakdown of carbohydrates through glycolysis and the pyruvate (B1213749) dehydrogenase complex, as well as from the β-oxidation of fatty acids. nih.govimrpress.com The partitioning of the acetyl-CoA pool between competing pathways, such as the citric acid cycle for energy production and fatty acid synthesis, directly impacts the amount available for ester formation. mdpi.comumich.edu Metabolic engineering studies in microorganisms like Escherichia coli and Saccharomyces cerevisiae have demonstrated that by manipulating the enzymes involved in central carbon metabolism, it is possible to redirect metabolic flux towards increased acetyl-CoA availability and, consequently, higher yields of acetate esters. mdpi.comcapes.gov.br

Hypothesized Role of Acyl-CoA Thioesterases in this compound Production

The formation of the long-chain alcohol precursor of this compound, docosanol, is a key step in the biosynthetic pathway. This process begins with the de novo synthesis of long-chain fatty acids from acetate. researchgate.net This pathway involves a series of enzymes, including acetyl-CoA carboxylase and fatty acid synthases, which elongate the acyl chain. researchgate.net

Acyl-CoA thioesterases (ACOTs) are enzymes that catalyze the hydrolysis of acyl-CoAs to free fatty acids and coenzyme A. researchgate.netebi.ac.uk It is hypothesized that these enzymes play a crucial role in providing the fatty acid precursors for long-chain alcohol synthesis. By liberating the free fatty acid from its CoA ester, ACOTs make it available for subsequent reduction to the corresponding alcohol. d-nb.infonih.govelifesciences.org Specifically, a thioesterase with activity towards docosanoyl-CoA would release docosanoic acid, which could then be reduced to docosanol. This alcohol would then be available for esterification with acetyl-CoA to form this compound, a reaction catalyzed by an alcohol acetyltransferase (AAT). conicet.gov.armdpi.combiorxiv.org

The regulation of ACOT activity is likely a key control point in the biosynthesis of long-chain acetate esters. nih.gov The expression and activity of these enzymes can be influenced by various cellular signals and metabolic states, thereby modulating the supply of fatty acid precursors for ester production. researchgate.netnih.govelifesciences.org

Microbial Synthesis and Biotransformation of Acetate Esters

Microorganisms, including bacteria and yeast, are known to produce a diverse range of acetate esters. nih.govconicet.gov.ar This capability has been harnessed for the biotechnological production of various esters used as flavorings, fragrances, and biofuels. biorxiv.orgmdpi.comresearchgate.net

The microbial synthesis of acetate esters typically involves the enzymatic condensation of an alcohol with acetyl-CoA, catalyzed by alcohol acetyltransferases (AATs). conicet.gov.armdpi.com Different microorganisms possess AATs with varying substrate specificities, leading to the production of a wide array of acetate esters. conicet.gov.ar For example, certain strains of Lactobacillus, Staphylococcus, and Saccharomyces have been shown to synthesize acetate esters from various alcohols. nih.gov

The production of specific acetate esters, including potentially long-chain esters like this compound, can be influenced by several factors, including the genetic makeup of the microorganism, the composition of the fermentation medium (e.g., availability of precursor alcohols and carbon sources), and the fermentation conditions (e.g., pH, temperature). nih.govmdpi.com For instance, the synthesis of bacteriocins in some Lactobacillus species has been shown to be activated by acetate, highlighting the complex regulatory networks involved in microbial metabolism. nih.gov

Furthermore, microorganisms can be engineered to enhance the production of desired acetate esters. mdpi.comcapes.gov.br By overexpressing genes encoding key enzymes in the biosynthetic pathway, such as AATs, and by optimizing metabolic fluxes to increase the supply of precursors like acetyl-CoA and specific alcohols, it is possible to achieve high-yield microbial production of these valuable compounds. mdpi.combiorxiv.org The acetogenic bacterium Sporomusa ovata, for example, is efficient in producing acetate from CO2, demonstrating the potential for using microbial systems for the sustainable production of acetate and its derivatives. mdpi.com

Chromatographic Separations for this compound Isolation and Purity Assessment

Chromatography is a fundamental technique for the separation, isolation, and analysis of chemical compounds. For a substance like this compound, various chromatographic methods are employed to distinguish it from other components in a sample and to determine its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. ijirmps.org As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

GC-MS analysis has been successfully used to identify this compound in natural product extracts. For instance, it was detected in the ethyl acetate fraction of Phoenix dactylifera L. (date palm). jppres.com Similarly, it was identified as a major bioactive compound in the ethanolic extract of Gomphrena globosa L. flowers, constituting a significant portion of the identified phytochemicals. researchgate.net The NIST Mass Spectrometry Data Center contains reference spectra for this compound, which aids in its identification in unknown samples. nih.gov The Kovats retention index, an important GC parameter, has also been experimentally determined for this compound on standard non-polar columns. nih.gov

| Parameter | Reported Value/Finding | Source |

|---|---|---|

| NIST Number | 351770 (Main Library), 16366 (Replicate Library) | nih.gov |

| Top Mass/Charge (m/z) Peaks | 43, 57 | nih.gov |

| Kovats Retention Index (Standard Non-polar) | 2594 | nih.gov |

| Occurrence in Natural Extracts | Detected in Phoenix dactylifera L. and Gomphrena globosa L. | jppres.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are premier techniques for separating, identifying, and quantifying compounds in liquid mixtures. calabs.us These methods are particularly useful for non-volatile or thermally unstable compounds. The separation is based on the differential distribution of analytes between a liquid mobile phase and a solid stationary phase packed in a column. gmpinsiders.com UPLC utilizes columns with smaller particle sizes (less than 2 µm) and operates at much higher pressures than traditional HPLC. globalresearchonline.net This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. gmpinsiders.comglobalresearchonline.net

While specific, published HPLC/UPLC methods for this compound are not prevalent, methodologies developed for analogous long-chain esters, such as dodecyl acetate, demonstrate the applicability of the technique. sielc.com Reversed-phase (RP) HPLC is a common approach where a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. sielc.comnih.gov For this compound, a gradient elution program, starting with a higher polarity mobile phase (e.g., a mixture of acetonitrile (B52724) and water) and gradually increasing the proportion of the organic solvent, would likely be effective for its elution and separation from other matrix components. nih.gov UPLC offers a significant advantage by drastically reducing run times, which is beneficial for high-throughput quality control. nih.gov

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Stationary Phase | C8 or C18 column (e.g., Acquity UPLC BEH C8) | Provides non-polar surface for effective retention of the long alkyl chain of this compound. nih.gov |

| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water | Acidified aqueous phase for good peak shape. sielc.comnih.gov Formic acid is MS-compatible. sielc.com |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Acid | Organic solvent to elute the non-polar analyte. nih.gov |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities and ensures elution of the highly non-polar this compound in a reasonable time. |

| Detection | UV (low wavelength, ~210 nm) or Mass Spectrometry (MS) | The ester carbonyl group provides some UV absorbance. MS offers higher sensitivity and specificity. nih.gov |

Thin-Layer Chromatography (TLC) for Qualitative and Quantitative Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures, determination of component purity, and for optimizing separations for column chromatography. utexas.eduijirmps.org The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica (B1680970) gel. utexas.edu The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. utexas.edu

For a non-polar compound like this compound, a normal-phase TLC system with a polar stationary phase like silica gel and a non-polar mobile phase is appropriate. chemicalbook.com A solvent system composed of hexane (B92381) and ethyl acetate is commonly used for separating esters. chemicalbook.comphcogj.com The ratio can be adjusted to achieve optimal separation; for the very non-polar this compound, a mobile phase with a high proportion of hexane would be required. Visualization of the separated spots can be achieved using methods like iodine vapor, potassium permanganate (B83412) stain, or by using TLC plates with a fluorescent indicator that allows spots to be seen under UV light. scienceinschool.org

| Component | Description | Example |

|---|---|---|

| Stationary Phase | A polar adsorbent coated on a plate. | Silica gel 60 F254 |

| Mobile Phase (Eluent) | A non-polar solvent mixture. | n-Hexane / Ethyl Acetate (e.g., 95:5 v/v) chemicalbook.com |

| Application | The sample is dissolved in a volatile solvent and spotted on the baseline. | Spotting with a capillary tube. scienceinschool.org |

| Visualization | Method to make the separated, colorless spots visible. | UV light (254 nm), Potassium Permanganate stain. scienceinschool.org |

Specialized Chromatographic Approaches for Complex Organic Mixture Characterization

The characterization of this compound within highly complex organic matrices, such as environmental samples or certain biological extracts, may require more advanced chromatographic strategies than single-dimension techniques. rsc.org Multidimensional chromatography, which involves coupling two or more separation columns, offers significantly enhanced resolving power.

Comprehensive two-dimensional gas chromatography (GC×GC), for example, provides a powerful tool for resolving co-eluting compounds that would overlap in a standard GC analysis. This technique would be particularly advantageous for distinguishing this compound from other isomeric or structurally similar lipids in a complex sample. Similarly, coupling liquid chromatography with gas chromatography (LC-GC) can be used for sample cleanup and fractionation prior to final analysis, reducing matrix interference and improving detection limits. These advanced methods, while more complex, provide a much deeper characterization of intricate mixtures containing this compound. rsc.org

Spectroscopic Characterization of this compound

Spectroscopy involves the interaction of electromagnetic radiation with matter to produce a spectrum, which provides information about a substance's structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are used to unambiguously confirm the structure of this compound. chemicalbook.com

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show a characteristic singlet for the methyl protons of the acetate group (CH₃-C=O) around 2.0 ppm. A triplet around 4.0 ppm would correspond to the methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-). The long docosyl chain would produce a large multiplet in the 1.2-1.6 ppm region, and a terminal methyl group (CH₃-) would appear as a triplet around 0.9 ppm. chemicalbook.com

¹³C NMR: Shows signals for each unique carbon atom in the molecule. The spectrum of this compound would feature a signal for the carbonyl carbon of the ester at approximately 171 ppm. chemicalbook.com The carbon of the methyl group in the acetate moiety would appear around 21 ppm. The methylene carbon attached to the ester oxygen would be found around 65 ppm, with the numerous methylene carbons of the long alkyl chain appearing in the 22-32 ppm range. nih.govchemicalbook.com

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | CH₃ -C(O)O- | ~2.05 | Singlet |

| ¹H | -O-CH₂ -R | ~4.05 | Triplet |

| ¹H | -O-CH₂-CH₂ - | ~1.62 | Multiplet (Quintet) |

| ¹H | -(CH₂ )₁₉- | ~1.25 | Broad Multiplet |

| ¹H | -CH₃ (terminal) | ~0.88 | Triplet |

| ¹³C | -C (O)O- | ~171.1 | N/A |

| ¹³C | -O-C H₂-R | ~64.6 | N/A |

| ¹³C | -(C H₂)ₙ- | ~22.7 - 31.9 | N/A |

| ¹³C | C H₃-C(O)O- | ~21.0 | N/A |

| ¹³C | -C H₃ (terminal) | ~14.1 | N/A |

Note: Expected values are based on typical shifts for long-chain esters and data for analogues like dodecyl acetate. nih.govchemicalbook.com

Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. innovareacademics.in By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which provides a molecular fingerprint based on the vibrational frequencies of its chemical bonds. innovareacademics.in In the analysis of this compound, FTIR is instrumental in confirming the presence of its key functional groups: the ester group and the long alkyl chain.

The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to specific molecular vibrations. The most prominent of these is the strong absorption peak associated with the carbonyl (C=O) stretch of the ester functional group, which typically appears in the range of 1750-1730 cm⁻¹. uc.edu Another significant feature is the C-O stretching vibration of the ester linkage, which gives rise to strong bands in the 1300-1000 cm⁻¹ region. uc.edu

The long docosyl (C22) alkyl chain is identified by the characteristic stretching and bending vibrations of its C-H bonds. Strong absorptions corresponding to the asymmetric and symmetric stretching of C-H bonds in methylene (-CH2-) and methyl (-CH3) groups are observed in the 3000-2850 cm⁻¹ range. uc.edu Additionally, the bending vibrations of these groups give rise to peaks around 1465 cm⁻¹ for -CH2- and at both 1450 cm⁻¹ and 1375 cm⁻¹ for -CH3 groups. uc.edu

The presence and specific positions of these absorption bands in an FTIR spectrum provide conclusive evidence for the identity and structural integrity of this compound.

| Functional Group | Bond | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Ester | C=O | Stretch | 1750-1730 (Strong) |

| Ester | C-O | Stretch | 1300-1000 (Strong) |

| Alkane | C-H | Stretch | 3000-2850 (Strong) |

| Methylene | -CH2- | Bend | ~1465 (Medium) |

| Methyl | -CH3 | Bend | ~1450 and ~1375 (Medium) |

Mass Spectrometry (MS) Techniques, including LC-MS/MS for Metabolite Profiling

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. When coupled with a separation technique like liquid chromatography (LC), LC-MS/MS becomes a highly sensitive and specific method for the analysis of complex mixtures and the profiling of metabolites. biorxiv.org

For this compound, with a molecular formula of C₂₄H₄₈O₂ and a molecular weight of 368.6367, electron ionization mass spectrometry (EI-MS) reveals a characteristic fragmentation pattern. nist.gov While the molecular ion peak ([M]⁺˙) may be weak or absent, key fragment ions provide structural confirmation. A common fragmentation pathway for acetate esters involves the McLafferty rearrangement, which would result in a protonated acetic acid ion ([CH₃COOH₂]⁺) at m/z 61. aip.org Another diagnostic ion is the acetyl cation ([CH₃CO]⁺) at m/z 43. aip.org The loss of the entire acetate group as acetic acid (CH₃COOH) from the molecular ion would produce a fragment corresponding to the docosyl cation, although this may undergo further fragmentation.

LC-MS/MS for Metabolite Profiling

In biological systems, this compound can be metabolized, and identifying these metabolites is crucial for understanding its biological fate. LC-MS/MS is the premier technique for this purpose, offering the high resolution and sensitivity needed to detect and identify trace-level metabolites in complex biological matrices. researchgate.netresearchgate.net

The process typically involves:

Extraction: Metabolites are extracted from biological samples (e.g., tissues, fluids) using appropriate solvents. nih.gov

Chromatographic Separation: The extract is injected into an LC system, often using a reversed-phase column (like C8 or C18), which separates the metabolites based on their polarity. nih.gov

Ionization: The separated compounds are ionized, commonly using electrospray ionization (ESI), which is a soft ionization technique suitable for a wide range of molecules. usp.br

Tandem Mass Spectrometry (MS/MS): In the mass spectrometer, a precursor ion (e.g., the molecular ion of a potential metabolite) is selected and fragmented. The resulting product ions are then analyzed. This fragmentation pattern provides structural information that can be used to identify the metabolite.

For instance, a potential metabolite of this compound is 1-docosanol (B1670855), formed by the hydrolysis of the ester bond. Using LC-MS/MS, one could monitor the transition of the precursor ion of 1-docosanol to its specific product ions to confirm its presence. Similarly, other metabolites resulting from the oxidation of the docosyl chain can be identified by their unique fragmentation patterns. The development of data-independent acquisition (DIA) techniques further enhances the ability to perform comprehensive metabolite profiling. biorxiv.org

Synthetic Methodologies and Formulation Science for Docosyl Acetate

Chemical Synthesis Approaches for Docosyl Acetate (B1210297)

The production of docosyl acetate is primarily achieved through established esterification and transesterification reactions. These methods focus on the formation of the ester linkage between the docosyl (C22) alcohol and an acetate source.

Esterification of Long-Chain Alcohols (e.g., Docosanol)

Direct esterification, specifically the Fischer esterification, is a fundamental and widely used method for synthesizing esters like this compound. This reaction involves the treatment of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For this compound, this translates to the reaction of docosanol with acetic acid.

The mechanism begins with the protonation of the carbonyl oxygen of acetic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. thermofisher.com The nucleophilic oxygen of docosanol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. thermofisher.com To drive the equilibrium toward the product side, an excess of one reactant, typically the less expensive one, is used. thermofisher.com

Various catalysts can be employed for the esterification of long-chain alcohols. While traditional mineral acids like sulfuric acid are effective, they present challenges related to corrosiveness and environmental impact. oup.com Research has shown that various multi-valent metal salts, including chlorides, nitrates, and sulfates of iron (III), aluminum (III), and zinc (II), can effectively catalyze the esterification of long-chain acids and alcohols. oup.comacs.org Ferric chloride hexahydrate (FeCl₃·6H₂O), in particular, has demonstrated high activity, enabling quantitative yields of esters from equimolar mixtures of C10–C18 fatty acids and alcohols. acs.org Solid acid catalysts, such as zeolites (Hβ, HY, HZSM5), are also utilized to facilitate these reactions, offering advantages in terms of catalyst recovery and reduced environmental issues. researchgate.net

Table 1: Comparison of Catalysts in Esterification of Long-Chain Alcohols

| Catalyst Type | Examples | Advantages | Disadvantages |

| Mineral Acids | H₂SO₄, TsOH | High reactivity, low cost | Corrosive, environmental concerns, difficult to recover |

| Metal Salts | FeCl₃·6H₂O, Zn(ClO₄)₂·6H₂O | High activity, recyclable, less corrosive than mineral acids | May require specific solvents and temperatures |

| Solid Acids | Zeolites (Hβ, HY) | Easily recoverable, reusable, environmentally conscious | Can be more expensive, may have lower activity than homogeneous catalysts |

Transesterification Reactions for Acetate Ester Production

Transesterification is an alternative route for producing this compound. This process involves the reaction of an existing ester with an alcohol in the presence of a catalyst. For the synthesis of this compound, docosanol would be reacted with a simple acetate ester, such as vinyl acetate or ethyl acetate.

This method can be particularly advantageous when using vinyl esters. The transesterification of cellulose (B213188) with vinyl acetate, for example, is driven forward because the vinyl alcohol byproduct tautomerizes to the volatile acetaldehyde, which can be easily removed from the reaction, shifting the equilibrium toward the product. researchgate.net Enzymatic catalysis, often employing lipases, is a common approach for transesterification. nih.govgoogle.com Lipases like Lipozyme TLIM and Novozym 435 have been successfully used in the synthesis of sugar fatty acid esters through transesterification. mdpi.com These enzymatic methods are valued for their high selectivity and mild reaction conditions, avoiding the harsh chemicals used in traditional catalysis. mdpi.com

Asymmetric Synthesis for Chiral Acetate Esters

Asymmetric synthesis is a critical methodology for producing chiral compounds, where a single enantiomer of a product is selectively formed. While this compound itself is an achiral molecule (lacking a stereocenter), the principles of asymmetric synthesis are vital for producing chiral acetate esters where the alcohol component possesses a chiral center. nih.gov

Catalytic enantioselective synthesis provides efficient pathways to such molecules. For instance, chiral allylic esters can be synthesized from prochiral allylic alcohols via their trichloroacetimidate (B1259523) intermediates, which then react with carboxylic acids in the presence of a chiral palladium(II) catalyst. organic-chemistry.org This process yields optically enriched esters with high enantiomeric purity. organic-chemistry.org Another approach involves the nickel-catalyzed reaction of an alkyl halide, an olefin, and a hydrosilane to directly form chiral esters. nih.gov Such methods are versatile and can be applied to a range of substrates, highlighting the power of asymmetric catalysis in creating structurally complex and stereochemically defined esters. nih.gov

Development of Controlled-Release Delivery Systems for Volatile Esters

While this compound has low volatility due to its long carbon chain, the principles of controlled-release technology, often developed for more volatile semiochemicals like pheromones, are essential for ensuring its sustained and effective dispersal in various applications. sasnanotechnologies.comresearchgate.net The goal is to protect the active compound from environmental degradation and to maintain an optimal concentration over an extended period. sasnanotechnologies.com

Microencapsulation Techniques for Sustained Release

Microencapsulation is a prominent technique for creating controlled-release formulations. aua.gr This process involves enclosing small particles or droplets of a core material, such as this compound, within a protective polymeric shell. aua.gr This technology protects the active ingredient from environmental factors and allows for a tailored release profile. sasnanotechnologies.com

Several methods are used for microencapsulation, including in-situ polymerization techniques like interfacial polycondensation to form polyurea microcapsules. aua.gr Another method is complex coacervation, which has been used to encapsulate pheromone analogues in gelatin-gum arabic systems. nih.gov The choice of wall material and encapsulation method influences the stability, morphology, and release characteristics of the microcapsules. aua.gr For long-term applications, formulations have been developed that provide sustained release for periods of up to six months. nih.gov

Table 2: Overview of Microencapsulation Techniques for Semiochemicals

| Technique | Common Wall Materials | Core Material Example | Key Feature |

| Interfacial Polycondensation | Polyurea | Z-11-Hexadecenyl acetate | Forms a durable, thin polymer shell around oil-based cores. aua.gr |

| Complex Coacervation | Gelatin, Gum Arabic | 2-Ethylhexyl acetate | Utilizes electrostatic attraction between polymers to form the capsule wall. nih.gov |

| Spray Drying | Various Polymers | Pheromone analogues | Rapidly produces solid microparticles from an emulsion. |

Design of Polymer-Based Hydrogels (e.g., Alginate-Bentonite)

Polymer-based hydrogels are three-dimensional, water-swollen polymer networks that are widely explored for controlled-release applications. oup.comnih.govpolimi.it Their porous structure and high water content make them suitable carriers for various active agents. nih.gov Natural polymers like alginate are frequently used due to their biodegradability and excellent gelling properties. oup.com

To modulate the release of hydrophobic compounds like long-chain esters, hydrogel formulations can be modified. The incorporation of nanoparticles or clays (B1170129) like bentonite (B74815) into an alginate hydrogel matrix can enhance mechanical strength and provide greater control over the release rate of the active ingredient. mdpi.com Research on dodecyl acetate, a shorter-chain analogue of this compound, demonstrated that alginate-bentonite hydrogels could provide a prolonged and steady release. mdpi.comnih.gov The release rate was found to be influenced by the alginate-to-bentonite ratio, with a higher bentonite content leading to a faster release. mdpi.com The release mechanism from such composite hydrogels is often described as non-Fickian or anomalous transport, indicating that it is controlled by a combination of diffusion and polymer relaxation. mdpi.comnih.gov

Advanced Theoretical and Applied Research in Docosyl Acetate Chemistry

Structure-Activity Relationship (SAR) Investigations of Docosyl Acetate (B1210297) Analogs

Key structural factors that determine activity include:

Chain Length: The length of the alkyl chain is critical. For many insect species, a specific chain length (e.g., C12, C14, C16) is optimal for eliciting a behavioral response. jst.go.jp Deviations from this optimal length, such as in shorter or longer chain analogs, can lead to a significant loss of activity. researchgate.net

Functional Group: The acetate group is a crucial component for biological activity. researchgate.net Its size, shape, and electronic distribution are highly important for successful interaction with the antennal receptors of insects. researchgate.net

Unsaturation: The presence, number, and position of double or triple bonds within the carbon chain are major determinants of a molecule's shape and, consequently, its binding affinity. openagrar.de

Stereochemistry: The configuration of double bonds (Z or E isomers) dramatically affects the molecule's three-dimensional structure. openagrar.de In many cases, one isomer is highly active while the other is inactive or even inhibitory. For example, different races of the European corn borer moth use specific ratios of E/Z isomers of 11-tetradecenyl acetate to ensure species-specific communication. slu.se

These structural elements must be precisely configured for the molecule to fit into the binding pocket of a specific receptor, much like a key fits into a lock, initiating a signal cascade that results in a behavioral or physiological response. researchgate.netnih.gov

Computational modeling provides a molecular-level understanding of the interactions between ligands like docosyl acetate and their biological receptors. nih.govresearchgate.net These models are crucial for rationalizing SAR data and predicting the activity of new analogs.

The primary interactions governing ligand binding are:

Hydrophobic Interactions: The long alkyl chain of this compound typically interacts with hydrophobic pockets within the receptor. researchgate.netnih.gov These interactions are vital for anchoring the ligand in the correct orientation.

Hydrogen Bonds and Polar Interactions: The acetate functional group is essential. researchgate.net The carbonyl oxygen can act as a hydrogen bond acceptor, forming specific contacts with amino acid residues in the receptor's binding site, such as with a key leucine (B10760876) residue identified in some models. acs.org The precise geometry and electron distribution of this group are critical for strong binding. researchgate.net

Molecular docking and other simulation techniques can predict the binding pose of a ligand within a receptor. researchgate.netmdpi.com By calculating interaction energies, these methods can help explain why small changes, like altering the position of a double bond or the length of the alkyl chain, have such a profound impact on biological activity. researchgate.net These models consistently show that a combination of hydrophobic and specific polar interactions is necessary for high-affinity binding and potent biological efficacy. nih.gov

Computational Chemistry and Molecular Dynamics Simulations

Quantum mechanical methods, especially Density Functional Theory (DFT), offer a detailed view of the electronic structure and interactions of molecules like this compound. rsc.orgresearchgate.net DFT is particularly useful for studying how these ester molecules interact with surfaces, which is relevant for understanding their behavior in various applications and their environmental fate. researchgate.netacs.org

DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule. mdpi.com

Analyze Adsorption: Model the interaction between the ester and a surface, such as a mineral particle in soil or a nanoparticle in a delivery system. researchgate.net These calculations can determine the adsorption energy and identify the most favorable binding configuration.

Characterize Bonding: By analyzing the electron density, DFT can elucidate the nature of the interactions, distinguishing between hydrogen bonds, van der Waals forces, and other electrostatic interactions that anchor the molecule to a surface. acs.orgmdpi.com For instance, studies on similar compounds have quantified the interaction energies between carboxylate groups and metal ions, which is crucial for understanding adsorption on mineral surfaces. researchgate.net

These quantum mechanical insights are fundamental for designing formulations and predicting how long-chain esters will partition and persist in different environmental compartments.

The physical properties and biological activity of this compound are dictated by its conformational flexibility and the intermolecular forces it experiences. nih.govnih.gov Molecular dynamics (MD) simulations are a powerful tool for exploring these aspects at an atomic level. mdpi.com

MD simulations allow researchers to:

Explore Conformational Space: Long-chain molecules like this compound are highly flexible. MD simulations can predict the various shapes (conformations) the molecule can adopt in different environments (e.g., in a solvent or near a membrane) and determine their relative probabilities. nih.govresearchgate.net

Quantify Intermolecular Forces: Simulations can calculate the strength of non-bonded interactions, including van der Waals and electrostatic forces, between molecules. acs.orgrsc.orgrsc.org These forces govern the liquid-phase ordering and bulk properties of the substance. nih.gov

Predict Physical Properties: By modeling a large number of molecules, MD simulations can accurately reproduce experimental data such as liquid densities and surface tension, and show how these properties change with temperature or molecular weight. nih.govrsc.org This predictive power is essential for understanding the behavior of these esters in applications like biofuels and solvents. nih.gov

Recent simulations on fatty acid methyl esters (FAMEs) have successfully used force fields like the Generalized Amber Force Field (GAFF) to reproduce experimental data and provide a detailed picture of molecular ordering in the liquid phase. nih.gov

Environmental Impact and Degradation Studies of Long-Chain Acetate Esters

Long-chain acetate esters are generally considered to be readily biodegradable in the environment. lyellcollection.orgmercuria.com Their environmental fate is primarily governed by microbial degradation, which prevents long-term persistence and bioaccumulation. mercuria.comlyellcollection.org

The degradation process typically involves two main steps:

Hydrolysis: The first and often rate-limiting step is the cleavage of the ester bond by microbial enzymes called esterases or lipases. lyellcollection.orgresearchgate.net This reaction breaks down this compound into docosanol (a long-chain fatty alcohol) and acetic acid.

Metabolism: Both of these breakdown products are common natural substances that are easily metabolized by a wide array of microorganisms. lyellcollection.orglyellcollection.org The long-chain alcohol is typically degraded through a process known as β-oxidation, where two-carbon units are sequentially removed. lyellcollection.orgfrontiersin.org The resulting acetic acid is a simple molecule that can readily enter central metabolic pathways like the citric acid cycle.

Biodegradability Assessments and Ecological Fate

Direct and specific assessments of the biodegradability of this compound are not extensively detailed in publicly available research. However, its environmental behavior can be inferred from the general principles of long-chain alkyl acetate chemistry and data from analogous compounds. The metabolic fate of simple esters like this compound is anticipated to proceed via hydrolysis, breaking the ester bond to yield its constituent parts: docosanol (also known as behenyl alcohol) and acetic acid. epa.gov Acetic acid is a simple organic acid that is readily and rapidly biodegraded in the environment.

The ecological fate of the resulting long-chain alcohol, docosanol (C22), is more complex. While some data sheets for products containing behenyl alcohol label it as biodegradable knowde.com, others classify it as not easily biodegradable magnakron.com. This apparent contradiction often arises from the physical properties of very long-chain alcohols. These substances have extremely low water solubility, which is a critical limiting factor in standard aqueous biodegradability tests. europa.eu

The ecological fate of this compound is largely dictated by its long alkyl chain. As the chain length of alkyl alcohols increases, their water solubility and vapor pressure decrease, while their hydrophobicity and tendency to sorb to organic matter increase significantly. nih.gov This means that upon release into the environment, this compound and its degradation product, docosanol, would be expected to partition strongly from the water column and bind to soil, sediment, and wastewater biosolids. nih.govresearchgate.net This strong sorption reduces the concentration of the chemical that is freely available in the water, thereby limiting its mobility and bioavailability to aquatic organisms. nih.gov

The following table, compiled from data on long-chain alcohols (LCOHs), illustrates the direct relationship between alkyl chain length and the sorption coefficient (Kd), which measures the tendency of a chemical to bind to solids like activated sludge.

| Long-Chain Alcohol | Alkyl Chain Length | Sorption Coefficient (Kd) to Activated Sludge (L/kg) |

|---|---|---|

| Dodecanol | C12 | 3,000 |

| Tetradecanol | C14 | 8,490 |

| Hexadecanol | C16 | 23,800 |

| Octadecanol | C18 | 78,700 |

Data derived from a study on the sorption of long-chain alcohols. nih.gov The trend shows a dramatic increase in sorption with increasing chain length. The Kd for docosanol (C22) would be expected to be substantially higher.

Considerations for Environmental Safety and Sustainable Applications

The environmental safety profile of this compound is intrinsically linked to its physical properties and ecological fate. Its very low water solubility and high potential for sorption to organic matter are key factors in mitigating risk. nih.gov While some shorter-chain alkyl acetates may exhibit moderate toxicity to aquatic organisms, the environmental availability of a very long-chain ester like this compound is expected to be minimal. epa.govnih.gov The U.S. Environmental Protection Agency's assessment of oxo-alkyl acetates notes that while there can be some toxicity to freshwater life, the differences in molecular weight and physical properties across the category mean that each chemical interacts with the environment differently. epa.gov For this compound, its strong binding to sediment and soil would significantly reduce its concentration in the water column, thus lowering exposure and potential risk to fish and invertebrates. researchgate.net

Sustainable applications for this compound and related long-chain esters are centered on their use in agriculture and material science, leveraging their biological origins and specific functionalities.

Sustainable Applications of this compound:

| Application Area | Description of Sustainable Use | Relevant Research Findings |

|---|---|---|

| Pest Management (Semiochemicals) | Alkyl acetates are well-known components of insect sex pheromones. gre.ac.ukjournals.co.za Using synthetic pheromones for mating disruption or trapping is a sustainable pest control strategy that is highly specific and reduces the need for broad-spectrum insecticides. While dodecyl acetate (C12) is a widely studied example nih.govnih.gov, the principles apply to other esters. | Dodecyl acetate is a known component in the pheromone blend of the false codling moth and can act as a behavioral inhibitor or synergist in other species. gre.ac.ukjournals.co.zanih.gov |

| Controlled-Release Formulations | Microencapsulation is a technology used to create tiny capsules that protect an active ingredient and release it slowly over time. googleapis.comchalmers.se This is particularly valuable for volatile compounds like pheromones or pesticides, as it extends their efficacy, reduces the total amount needed, and minimizes environmental contamination. google.comresearchgate.net | Research has demonstrated the successful microencapsulation of dodecyl acetate for controlled release over 30 days. jetir.org Biodegradable polymers, such as those based on cellulose (B213188) acetate, are being explored as sustainable materials for these capsule walls. mdpi.commade-in-china.comresearchgate.net |

| Bio-based Materials | This compound is derived from docosanol (behenyl alcohol), which can be sourced from renewable plant materials. knowde.com Its use as a component in bio-based products, such as emollients or waxes in cosmetics, aligns with the growing demand for sustainable and biodegradable alternatives to petroleum-derived ingredients. alzointernational.com | Products containing behenyl alcohol and related compounds are marketed as bio-based and biodegradable, suitable for eco-friendly formulations. knowde.com |

Emerging Research Directions for this compound Studies

While this compound has established applications, several emerging areas of research promise to expand its utility and improve its environmental profile. The current body of literature suggests a focus on more detailed environmental analysis, greener production methods, and advanced delivery systems.

Advanced Biodegradation and Fate Modeling : A significant research gap exists in the specific environmental fate of very long-chain alkyl acetates like this compound. Future studies should employ advanced testing protocols designed for poorly soluble substances to accurately determine their ultimate biodegradability and persistence in soil and sediment. epa.goveuropa.eu Developing quantitative structure-activity relationship (QSAR) models that accurately predict the fate of these high-molecular-weight esters would also be a valuable pursuit.

Sustainable Synthesis and Bio-Sourcing : Research is moving towards greener chemical production methods. This includes the development of enzymatic processes for the esterification of docosanol, which would reduce the reliance on traditional chemical catalysts. Furthermore, exploring and optimizing the extraction of behenyl alcohol from diverse and sustainable plant sources provides a pathway to a fully bio-based this compound. knowde.comjetir.org

Novel Microencapsulation and Delivery Systems : The field of controlled release is a major direction for future research. researchgate.net Emerging studies are focused on creating novel microcapsule formulations with enhanced properties. googleapis.comchalmers.se This includes the use of smart polymers that release the active this compound in response to specific environmental triggers (e.g., temperature or pH) and the development of biodegradable carrier materials, such as cellulose acetate-based composites, to ensure the entire delivery system is environmentally benign. mdpi.comresearchgate.net

Exploration of New Semiochemical Roles : The role of alkyl acetates as insect pheromones is well-established for certain chain lengths, primarily C12 and C14. gre.ac.ukjournals.co.zanih.gov An emerging research direction is the investigation of very long-chain esters, including this compound, as potential pheromone components in other insect species. Often, minor components in a pheromone blend are critical for eliciting a full behavioral response, and the role of these heavier esters may be currently overlooked. gre.ac.uk

常见问题

Q. Advanced Research Focus

- Coarse-Grained MD Simulations : Tools like Martini 3.0 model interactions with phospholipid membranes, revealing preferential localization in the hydrophobic core .

- Free Energy Calculations : Umbrella sampling or metadynamics quantify insertion energetics, correlating with experimental permeability assays .

- Density Functional Theory (DFT) : Assess ester bond stability and reactivity under varying pH conditions, validated by IR spectral shifts .

What safety protocols are essential for handling this compound in laboratory experiments?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for aerosol mitigation .

- Storage : Store at –20°C in airtight containers to prevent oxidation; monitor for crystalline degradation via DSC .

- Waste Disposal : Incinerate via licensed hazardous waste services, adhering to OSHA 29 CFR 1910 guidelines .

What methodologies are used to study the ecological occurrence of this compound in natural products like propolis?

Q. Advanced Research Focus

- Extraction : Soxhlet extraction with hexane:ethanol (3:1) followed by silica gel chromatography (elution with 5% ethyl acetate/hexane) .

- Metabolomic Profiling : LC-MS/MS with MRM transitions (m/z 369→369 for quantification) to differentiate from co-eluting esters .

- Ecological Surveys : Correlate regional bee species (e.g., Tetragonula laeviceps) with this compound content using GIS and multivariate analysis .

How does the alkyl chain length of this compound influence its phase behavior in lipid-based formulations compared to shorter-chain esters?

Q. Advanced Research Focus

- Differential Scanning Calorimetry (DSC) : this compound exhibits a higher melting transition (~65–70°C) than C16 esters (~45°C), affecting gel-phase stability in liposomes .

- Langmuir Trough Studies : Longer chains increase monolayer collapse pressure (45–50 mN/m vs. 30–35 mN/m for C18), enhancing film rigidity .

- X-Ray Diffraction (XRD) : Hexagonal packing in crystalline states reduces drug encapsulation efficiency, necessitating co-formulation with surfactants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。